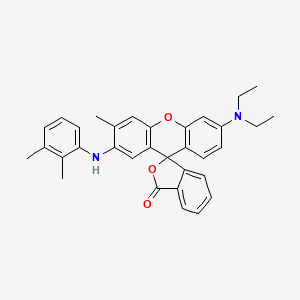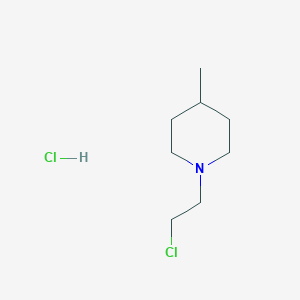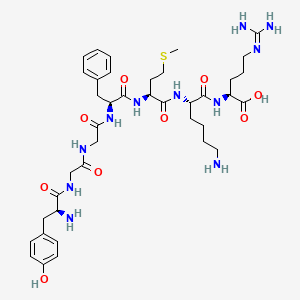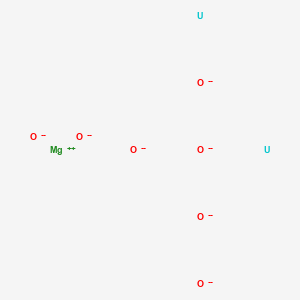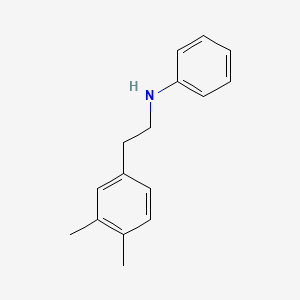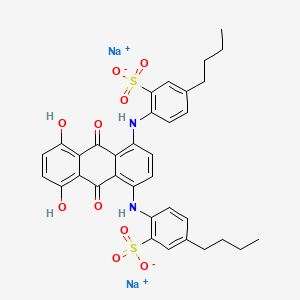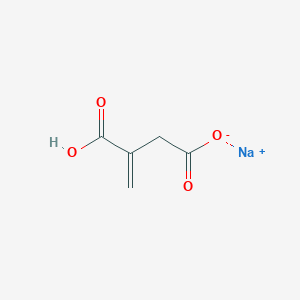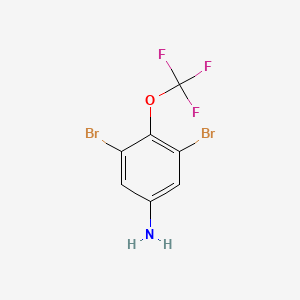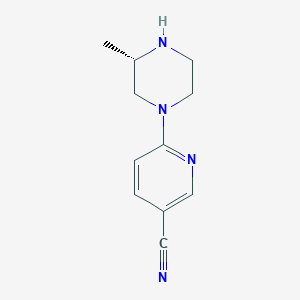![molecular formula C22H10F6O9S2 B1499393 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) CAS No. 1195931-66-8](/img/structure/B1499393.png)
3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate)
Descripción general
Descripción
3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) is a useful research compound. Its molecular formula is C22H10F6O9S2 and its molecular weight is 596.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Polarization-Based Competition Binding Assay
The compound has been synthesized as a probe for a fluorescence polarization-based competition binding assay . The isobenzofuran fused-ring system of the compound is close to planar and oriented almost perpendicular to the central ring of the xanthene system . This property makes it suitable for use in fluorescence polarization-based assays.
Perovskite Solar Cells
The compound has been used in the development of perovskite solar cells . Molecules of sodium 3-oxo-3H-spiro [isobenzofuran-1,9’-xanthene]-3’,6’-bis(olate) (SSB) were pre-buried into the SnO2 electron transport layer (ETL), which resulted in modification of the SnO2 and perovskite interface . This molecular treatment improved the quality of the SnO2 film, reduced the trap state density, and enhanced charge extraction . As a result, the photovoltaic performances of the perovskite solar cells with the SSB devices improved, achieving an impressive efficiency of up to 22.64% .
Synthesis of Fluorescent Particles
The compound has been used in the synthesis of fluorescent particles . The unique properties of the compound make it suitable for creating particles that can be used in various applications, including biological imaging and sensing .
Defect Passivation in Solar Cells
The compound has been used for defect passivation in solar cells . Defect passivation with organic molecules is a significant strategy to improve perovskite solar cells (PSCs) . The compound helps in reducing carrier extraction and recombination in the bottom of the perovskite film, thereby improving the performance of the solar cell .
Mecanismo De Acción
Target of Action
The primary target of 3-Oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diyl bis(trifluoromethanesulfonate) is the electron transport layer (ETL) in perovskite solar cells . The ETL plays a crucial role in the operation of these cells, facilitating the transport of electrons and preventing their recombination with holes.
Mode of Action
The compound interacts with its target by being pre-buried into the ETL, which results in the modification of the interface between the ETL and the perovskite layer . This treatment improves the quality of the ETL film and enhances the interfacial interaction between the ETL and the perovskite .
Biochemical Pathways
The compound’s action affects the pathway of electron transport in perovskite solar cells. By modifying the ETL and perovskite interface, it substantially reduces the trap state density and enhances charge extraction . This leads to improved photovoltaic performances of the solar cells .
Pharmacokinetics
By reducing trap state density, it enhances the availability and mobility of electrons, thereby improving the efficiency of the solar cells .
Result of Action
The molecular effect of the compound’s action is the modification of the ETL and perovskite interface . On a cellular level, this results in reduced trap state density and enhanced charge extraction . The overall effect is an improvement in the photovoltaic performances of the perovskite solar cells, with efficiencies of up to 22.64% reported .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the devices treated with this compound demonstrated enhanced stability in air (at approximately 25 °C at approximately 30% humidity) and in an N2 environment under continuous illumination .
Propiedades
IUPAC Name |
[3-oxo-6'-(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-3'-yl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10F6O9S2/c23-21(24,25)38(30,31)36-11-5-7-15-17(9-11)34-18-10-12(37-39(32,33)22(26,27)28)6-8-16(18)20(15)14-4-2-1-3-13(14)19(29)35-20/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBLHRSNJXRAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OS(=O)(=O)C(F)(F)F)OC5=C3C=CC(=C5)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10F6O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(trifluoromethanesulfonate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



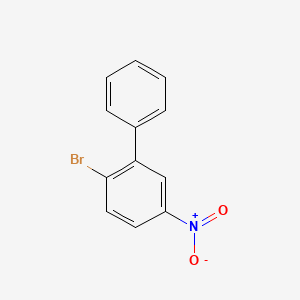
![(S)-2-Amino-N-((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)propanamide](/img/structure/B1499312.png)
